molecular formula C21H20N2O4 B3470470 3-O-ethyl 6-O-methyl 4-(benzylamino)quinoline-3,6-dicarboxylate

3-O-ethyl 6-O-methyl 4-(benzylamino)quinoline-3,6-dicarboxylate

Cat. No.: B3470470
M. Wt: 364.4 g/mol
InChI Key: KZWFZYQDBZKDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-ethyl 6-O-methyl 4-(benzylamino)quinoline-3,6-dicarboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-ethyl 6-O-methyl 4-(benzylamino)quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a base.

    Introduction of the Benzylamino Group: The benzylamino group can be introduced through a nucleophilic substitution reaction using benzylamine.

    Esterification: The carboxylic acid groups on the quinoline core are esterified using ethanol and methanol to form the ethyl and methyl esters, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-O-ethyl 6-O-methyl 4-(benzylamino)quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzylamine for nucleophilic substitution.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

3-O-ethyl 6-O-methyl 4-(benzylamino)quinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as a DNA intercalating agent, which can be useful in genetic research.

    Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-O-ethyl 6-O-methyl 4-(benzylamino)quinoline-3,6-dicarboxylate involves its interaction with biological molecules. It can intercalate into DNA, disrupting the DNA structure and inhibiting the replication process. This makes it a potential candidate for anticancer therapies. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Camptothecin: An anticancer agent with a quinoline-based structure.

Uniqueness

3-O-ethyl 6-O-methyl 4-(benzylamino)quinoline-3,6-dicarboxylate is unique due to its specific ester and benzylamino substitutions, which confer distinct chemical and biological properties. These modifications can enhance its solubility, stability, and interaction with biological targets compared to other quinoline derivatives.

Properties

IUPAC Name

3-O-ethyl 6-O-methyl 4-(benzylamino)quinoline-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-3-27-21(25)17-13-22-18-10-9-15(20(24)26-2)11-16(18)19(17)23-12-14-7-5-4-6-8-14/h4-11,13H,3,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWFZYQDBZKDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-O-ethyl 6-O-methyl 4-(benzylamino)quinoline-3,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
3-O-ethyl 6-O-methyl 4-(benzylamino)quinoline-3,6-dicarboxylate
Reactant of Route 3
Reactant of Route 3
3-O-ethyl 6-O-methyl 4-(benzylamino)quinoline-3,6-dicarboxylate
Reactant of Route 4
Reactant of Route 4
3-O-ethyl 6-O-methyl 4-(benzylamino)quinoline-3,6-dicarboxylate
Reactant of Route 5
Reactant of Route 5
3-O-ethyl 6-O-methyl 4-(benzylamino)quinoline-3,6-dicarboxylate
Reactant of Route 6
3-O-ethyl 6-O-methyl 4-(benzylamino)quinoline-3,6-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.